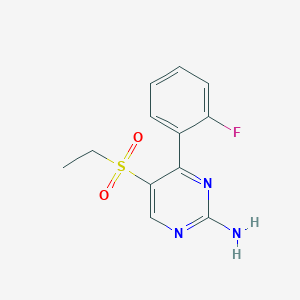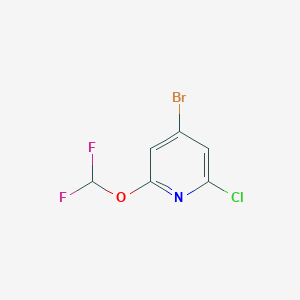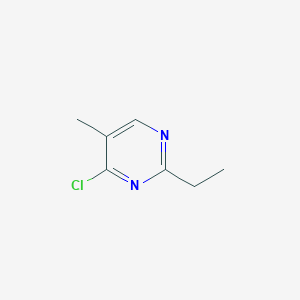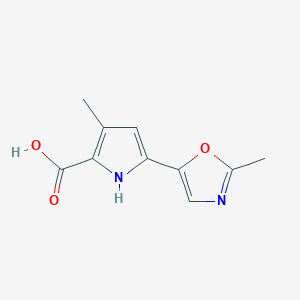
ethyl 6-amino-5-cyano-2-methyl-4-(5-methylfuran-2-yl)-4H-pyran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-amino-5-cyano-2-methyl-4-(5-methylfuran-2-yl)-4H-pyran-3-carboxylate is a heterocyclic compound that belongs to the class of 2-amino-4H-pyran-3-carbonitrile derivatives. These compounds are known for their diverse biological activities and potential pharmacological properties . The presence of multiple functional groups in this compound makes it a versatile intermediate for various chemical transformations.
Vorbereitungsmethoden
The synthesis of ethyl 6-amino-5-cyano-2-methyl-4-(5-methylfuran-2-yl)-4H-pyran-3-carboxylate typically involves a multicomponent reaction (MCR) of aldehydes, malononitrile, and β-ketoesters in the presence of a catalyst . One common method includes the use of thiourea dioxide as an efficient, reusable organic catalyst in aqueous conditions . This method provides good-to-high yields and is preferred for its simplicity and efficiency.
Analyse Chemischer Reaktionen
Ethyl 6-amino-5-cyano-2-methyl-4-(5-methylfuran-2-yl)-4H-pyran-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols.
Wissenschaftliche Forschungsanwendungen
Ethyl 6-amino-5-cyano-2-methyl-4-(5-methylfuran-2-yl)-4H-pyran-3-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being explored for its potential use in drug discovery and development.
Industry: The compound’s versatility makes it useful in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of ethyl 6-amino-5-cyano-2-methyl-4-(5-methylfuran-2-yl)-4H-pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s amino and nitrile groups allow it to form hydrogen bonds and interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Ethyl 6-amino-5-cyano-2-methyl-4-(5-methylfuran-2-yl)-4H-pyran-3-carboxylate can be compared with other similar compounds, such as:
2-amino-4H-pyran-3-carbonitrile derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
3,4-dihydropyrano[3,2-c]chromenes: These compounds have a similar synthetic route and are known for their pharmacological properties. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C15H16N2O4 |
|---|---|
Molekulargewicht |
288.30 g/mol |
IUPAC-Name |
ethyl 6-amino-5-cyano-2-methyl-4-(5-methylfuran-2-yl)-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C15H16N2O4/c1-4-19-15(18)12-9(3)21-14(17)10(7-16)13(12)11-6-5-8(2)20-11/h5-6,13H,4,17H2,1-3H3 |
InChI-Schlüssel |
LKMBHSDJEPBSHG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC=C(O2)C)C#N)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-[(Z)-hydroxyiminomethyl]-1-methylquinolin-2-one](/img/structure/B11775376.png)



![6-Chloro-3-iodo-8-methylimidazo[1,2-A]pyrazine](/img/structure/B11775389.png)



